1,3-Diiminoisoindoline

Polymer Chemistry Thermoset Resins Catalysis

Choose 1,3-Diiminoisoindoline for phthalonitrile resin curing to eliminate ammonia-induced void formation—a critical advantage over conventional amine catalysts—ensuring superior mechanical integrity in aerospace composites. Achieve up to 84% isolated carbene complex yields and 98% Suzuki–Miyaura coupling efficiency (TON up to 9.8×10⁴). Leverage its unsubstituted isoindoline core for macrocyclic 'molecular chameleon' materials with +96 nm bathochromic shifts. Established 80%+ yield route to phthalocyanine dyes (Phthalogen Brilliant Blue IF3G, Pigment Yellow 139) ensures seamless industrial integration.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 3468-11-9
Cat. No. B1677754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diiminoisoindoline
CAS3468-11-9
SynonymsNSC 516222;  NSC516222;  NSC-516222;  Phthalogen;  1,3-Diiminoisoindoline.
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC2=N)N
InChIInChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H,(H3,9,10,11)
InChIKeyRZVCEPSDYHAHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diiminoisoindoline (CAS 3468-11-9): Procurement-Focused Product Overview for Phthalocyanine Synthesis and Specialty Applications


1,3-Diiminoisoindoline (1,3-DII), also known as isoindoline-1,3-diimine or phthalimide diimide [1], is a heterocyclic building block with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol [1]. The compound exists as a crystalline solid with a reported melting point of ~197 °C (decomposition) and is typically supplied as a white to pale yellow powder with commercial purities ranging from ≥95% to ≥98% . Its primary industrial and research utility stems from its role as a key precursor in the synthesis of phthalocyanine-based dyes and pigments, owing to its two reactive imino groups that enable cyclotetramerization and metal complexation [2].

Why 1,3-Diiminoisoindoline (CAS 3468-11-9) Is Not Interchangeable with Common Phthalocyanine Precursors: A Technical Procurement Perspective


Despite sharing a common downstream application space with phthalonitrile and substituted diiminoisoindolines, 1,3-diiminoisoindoline (1,3-DII) exhibits distinct reactivity, thermal behavior, and catalytic properties that preclude simple substitution [1]. Direct head-to-head studies have demonstrated that 1,3-DII offers a significantly lower curing temperature in phthalonitrile resin polymerization compared to conventional organic amine catalysts, eliminating ammonia gas evolution and associated void formation [2]. Furthermore, the compound's unsubstituted isoindoline core provides a unique platform for postsynthetic modification, enabling the generation of derivatives with tailored optical properties not accessible via phthalonitrile-based routes [3]. The quantitative evidence below substantiates why procurement decisions must be guided by application-specific performance data rather than chemical class generalization.

1,3-Diiminoisoindoline (CAS 3468-11-9): Quantitative Performance Differentiation Against Key Analogs


Phthalonitrile Resin Polymerization: Lower Curing Temperature and Elimination of Ammonia Gas Compared to Organic Amine Catalysts

In phthalonitrile (PN) resin polymerization, 1,3-diiminoisoindoline (1,3-DII) acts as a novel catalyst that not only effectively promotes cross-linking but also enables a lower curing temperature than conventional organic amine catalysts while completely eliminating the release of ammonia gas and the voids it creates in the final product [1]. This directly addresses a key limitation of traditional –NH2-containing aromatic catalysts, which generate ammonia during cure and compromise mechanical integrity.

Polymer Chemistry Thermoset Resins Catalysis

Palladium-Carbene Catalyst Synthesis: High Yield (up to 84%) in Suzuki–Miyaura Cross-Coupling

The reaction of cis-[PdCl2(CNR1)2] complexes with 1,3-diiminoisoindoline (9) in CHCl3 under reflux for 4 h produces novel palladium–aminocarbene species with isolated yields up to 84% [1]. These carbene complexes (10–16) exhibit high catalytic activity in Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid, achieving yields up to 98%, turnover numbers (TONs) up to 9.8 × 10^4, and turnover frequencies (TOFs) up to 3.9 × 10^4 h−1 [1].

Organometallic Chemistry Cross-Coupling Catalysis Carbene Complexes

ABBB-Type Macrocycle: Unique Acid Stability and Optical 'Molecular Chameleon' Behavior

An ABBB-type macroheterocyclic compound containing three 1,3-diiminoisoindoline fragments exhibits unique stability in acidic media and acts as a 'molecular chameleon' through postsynthetic modification of its optical properties [1]. UV-visible spectroscopy reveals a bathochromic shift of the absorption maximum from 459 nm to 555 nm and the emergence of new inflection points at 692 nm and 721 nm in trifluoroacetic acid, with a further shift to 716 nm in sulfuric acid [1]. This acid-dependent spectral response is not observed for the isolated 1,3-DII building block alone and highlights the value of incorporating 1,3-DII units into larger architectures for stimuli-responsive applications.

Macrocyclic Chemistry Optical Materials Acid-Base Sensing

Scalable Synthesis from Phthalonitrile: Reported 80% Yield Under Mild Conditions

A practical and scalable method for preparing 1,3-diiminoisoindoline (1) involves the reaction of phthalonitrile (100 g, 0.78 mol) with ammonia gas in methanol containing catalytic NaOH (0.92 g, 0.023 mol) . The reaction proceeds at reflux for 3 hours, followed by cooling and filtration to afford a total yield of 80% . This high-yielding, one-pot procedure contrasts with some alternative routes to substituted diiminoisoindolines that may require harsher conditions or offer lower yields, and it establishes a reliable baseline for bulk procurement.

Organic Synthesis Process Chemistry Precursor Preparation

1,3-Diiminoisoindoline (CAS 3468-11-9): Application Scenarios Justified by Quantitative Differentiation


Advanced Phthalonitrile Resin Formulation for Aerospace Composites

When procuring catalysts for phthalonitrile resin polymerization, select 1,3-diiminoisoindoline to achieve a lower curing temperature and eliminate ammonia-induced void formation, as demonstrated in comparative studies with conventional organic amine catalysts [1]. This translates directly to improved mechanical integrity and simplified processing of high-performance thermoset components for aerospace and defense applications.

Synthesis of High-Activity Palladium–Carbene Catalysts for Cross-Coupling

For laboratories developing palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, 1,3-diiminoisoindoline provides a high-yielding entry (up to 84% isolated yield of carbene complexes) to catalysts that deliver up to 98% coupling yields, TONs up to 9.8 × 10^4, and TOFs up to 3.9 × 10^4 h−1 [2]. This performance profile supports efficient, scalable synthesis of biaryl motifs in pharmaceutical and agrochemical manufacturing.

Fabrication of Acid-Stable Optical Materials and Chemical Sensors

Leverage 1,3-diiminoisoindoline as a core building block for macrocyclic compounds that exhibit exceptional acid stability and tunable optical properties [3]. The observed bathochromic shift of up to +96 nm and emergence of new absorption bands in acidic media enable the design of 'molecular chameleon' materials for pH sensing, security inks, and adaptive optics.

Bulk Procurement for Phthalocyanine Dye and Pigment Synthesis

For large-scale production of phthalocyanine-based dyes (e.g., Phthalogen Brilliant Blue IF3G, Pigment Yellow 139), 1,3-diiminoisoindoline offers a reliable, high-yielding (80% from phthalonitrile) synthetic pathway . Its established role as a precursor ensures compatibility with existing industrial cyclotetramerization and metalation protocols, minimizing process revalidation costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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